3-Ethylbenzaldehyde: A Comprehensive Technical Guide
3-Ethylbenzaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 3-Ethylbenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and potential relevance in medicinal chemistry. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and relevant biological context.
Core Physical and Chemical Properties
3-Ethylbenzaldehyde is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] It is a derivative of benzaldehyde with an ethyl substituent at the meta position of the benzene ring.[2]
Physical Properties
The key physical properties of 3-Ethylbenzaldehyde are summarized in the table below for easy reference.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₉H₁₀O | [2] | |
| Molecular Weight | 134.18 | g/mol | [3] |
| Appearance | Colorless to pale yellow liquid/oil | [1][4] | |
| Density | 1.001 (Predicted) | g/cm³ | [1][4] |
| Boiling Point | 214.3 | °C at 760 mmHg | [1] |
| 73 | °C at 5.5 Torr | [4] | |
| Melting Point | Not Available | [1] | |
| Flash Point | 86.6 | °C | [1] |
| Refractive Index | 1.548 | [1] | |
| Vapor Pressure | 0.157 | mmHg at 25°C (est.) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility is 397.7 mg/L at 25°C (est.). | [4][5] | |
| LogP (Octanol/Water Partition Coefficient) | 2.701 (est.) | [4] |
Chemical Properties
| Property | Description | Reference(s) |
| Stability | Moisture sensitive. The product is chemically stable under standard ambient conditions (room temperature). | [4][6] |
| Reactivity | As an aromatic aldehyde, it can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions. | |
| Incompatible Materials | Oxidizing agents. | [7] |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide. | [7] |
Spectral Data
| Spectrum Type | Data | Reference(s) |
| ¹H-NMR (400 MHz, CDCl₃) | δ: 1.28 (t, J = 7.2 Hz, 3H, -CH₃), 2.74 (q, J = 7.2 Hz, 2H, -CH₂-), 7.42 -7.48 (m, 2H, Ar-H), 7.69-7.72 (m, 2H, Ar-H), 10.0 (s, 1H, -CHO) | [4] |
| Infrared (IR) Spectrum | Vapor phase IR spectral data is available. | [5] |
| Mass Spectrometry (GC-MS) | NIST Number: 288277 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-Ethylbenzaldehyde are crucial for its application in research and development.
Synthesis of 3-Ethylbenzaldehyde
A common method for the synthesis of 3-Ethylbenzaldehyde is the Suzuki coupling reaction between m-bromobenzaldehyde and triethylborane, catalyzed by a palladium complex.[4]
Materials:
-
m-Bromobenzaldehyde
-
Triethylborane (1.0 M in THF)
-
Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)
-
CsOAc (Cesium acetate)
-
Tetrahydrofuran (THF), anhydrous
-
Ether
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a suspension of m-bromobenzaldehyde (0.370 g, 2.00 mmol), Pd(dppf)Cl₂ (14.6 mg, 20.0 µmol), and CsOAc (0.384 g, 2.00 mmol) under an argon atmosphere, add triethylborane (1.00 M in THF, 2.00 mL, 2.00 mmol) and THF (3.0 mL).[4]
-
Heat the mixture to reflux and maintain for 6 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Dilute the reaction mixture with ether.[4]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the residue by silica gel flash column chromatography to yield 3-ethylbenzaldehyde as a colorless oil.[4]
Gas Chromatography (GC) Analysis
A general protocol for the analysis of benzaldehyde derivatives by gas chromatography is outlined below. This method can be adapted for the analysis of 3-Ethylbenzaldehyde.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)[4][8]
-
Capillary column (e.g., SE-30 or OV-101 coated fused silica)[4][8]
-
Carrier gas: Helium or Nitrogen[4]
Procedure:
-
Sample Preparation: Dissolve a known amount of 3-Ethylbenzaldehyde in a suitable solvent (e.g., chloroform or high-purity methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Chromatographic Conditions (Example):
-
Data Analysis: Identify the peak corresponding to 3-Ethylbenzaldehyde based on its retention time, which can be confirmed using a standard. Quantify the compound by comparing its peak area to that of a known standard.
Biological Activity and Signaling Pathways
While specific studies on the biological signaling pathways of 3-Ethylbenzaldehyde are limited, research on benzaldehyde and its derivatives has revealed significant anti-inflammatory and anti-cancer properties.[9][10] These effects are often mediated through the modulation of key cellular signaling pathways. For instance, benzaldehyde has been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and MAPK pathways.[10]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.[11][12]
This guide provides a foundational understanding of 3-Ethylbenzaldehyde for its application in scientific research and drug development. Further investigation into its specific biological activities and mechanisms of action is warranted.
References
- 1. Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m-Ethylbenzaldehyde | C9H10O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethylbenzaldehyde | 34246-54-3 [chemicalbook.com]
- 7. Benzaldehyde, 3-ethyl- [webbook.nist.gov]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
